Cas no 4981-48-0 (Pivaloyl azide)

Pivaloyl azide structure
Pivaloyl azide structure
Product Name:Pivaloyl azide
CAS No:4981-48-0
MF:C5H9N3O
MW:127.144460439682
CID:2655679
PubChem ID:12484897
Update Time:2025-04-21

Pivaloyl azide Chemical and Physical Properties

Names and Identifiers

    • trimethylacetyl azide
    • 4981-48-0
    • 2,2-dimethylpropanoyl azide
    • SCHEMBL13660656
    • PIVALOYL AZIDE
    • EN300-7620299
    • Pivaloyl azide
    • Inchi: 1S/C5H9N3O/c1-5(2,3)4(9)7-8-6/h1-3H3
    • InChI Key: XTBAUKUZANNIHE-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 127.074561919Da
  • Monoisotopic Mass: 127.074561919Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 31.4Ų

Pivaloyl azide Pricemore >>

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